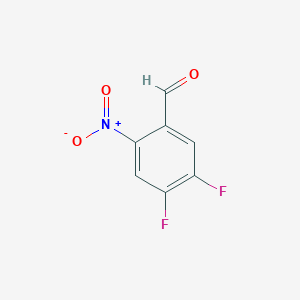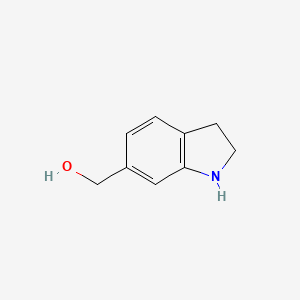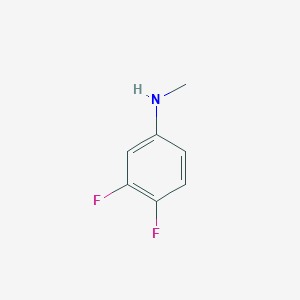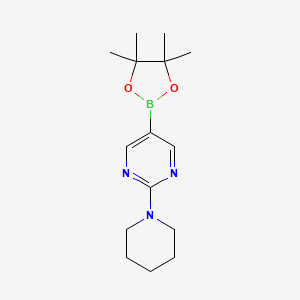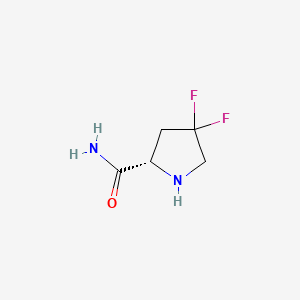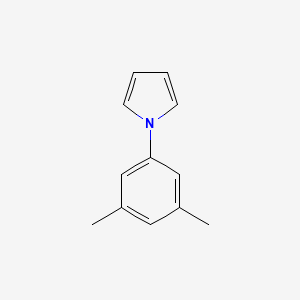
1-(3,5-Dimethylphenyl)pyrrole
概要
説明
1-(3,5-Dimethylphenyl)pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, often involves reactions such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of primary amines with 1,4-diketones . Another method involves the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring attached to a phenyl ring that has two methyl groups at the 3 and 5 positions . The compound contains a total of 33 bonds, including 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrrole .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in multi-component reactions with arylglyoxals for the synthesis of a variety of poly-functionalized pyrrole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .科学的研究の応用
Supramolecular Capsules from Calixpyrrole Scaffolds
Recent studies have shown that supramolecular capsules derived from calixpyrrole components offer a novel approach to molecular encapsulation and recognition. These capsules, built from aryl-extended calix[4]pyrroles, exhibit unique properties in the binding of electron-poor guests due to their ability to self-assemble into dimeric structures through hydrogen bonding and anion coordination. This opens up possibilities for their use in molecular recognition and sensor applications (P. Ballester, 2011).
N-Confused Calix[4]pyrroles
N-Confused calix[4]pyrroles (NCCPs) have emerged as a significant variant of pyrrole-based macrocycles, known for their distinct anion-binding properties compared to traditional calix[4]pyrroles. The altered binding mode of NCCPs, involving three NH hydrogen bonds and a CH–anion contact, makes them particularly interesting for applications in anion sensing and binding. This unique interaction mode could potentially be harnessed in developing new sensors and molecular recognition systems (P. Anzenbacher et al., 2006).
Bioactive Pyrrole-Based Compounds
Pyrrole-based compounds have been extensively explored in drug discovery due to their significant biological activities. The structural versatility of the pyrrole ring has led to the development of various compounds with target specificity across different therapeutic areas. This highlights the potential of 1-(3,5-Dimethylphenyl)pyrrole derivatives in contributing to the synthesis of new biologically active molecules (Giovanna Li Petri et al., 2020).
Diketopyrrolopyrroles
Diketopyrrolopyrroles (DPPs) represent a class of compounds with widespread applications in dyes, pigments, and organic electronics due to their excellent optical properties. The synthesis and reactivity of DPPs, along with their structural modifications, offer insights into designing new materials with tailored optical and electronic properties. This underscores the relevance of pyrrole derivatives like this compound in the development of advanced materials (M. Grzybowski & D. Gryko, 2015).
将来の方向性
Research into pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, is ongoing, with a focus on their synthesis and potential biological activities . Future research may focus on developing new methods for the synthesis of functionalized pyrroles and exploring their potential applications in various fields, such as medicine and materials science .
作用機序
Target of Action
Pyrrole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biochemical pathways, often related to their target proteins .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of pyrrole derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting potential implications for the compound’s bioavailability .
Result of Action
Pyrrole derivatives are known for their diverse biological activities, which can range from antimicrobial to antitumor effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, often used in the synthesis of pyrrole derivatives, is known for its environmentally benign nature .
特性
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXTZKZSVJCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405825 | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37560-45-5 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

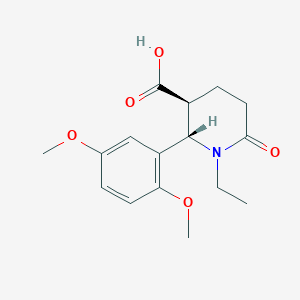
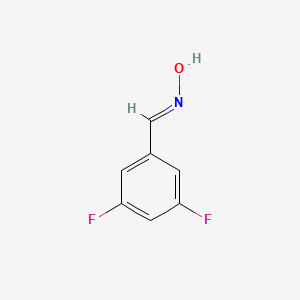
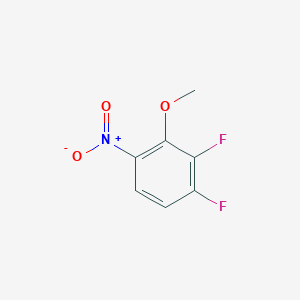
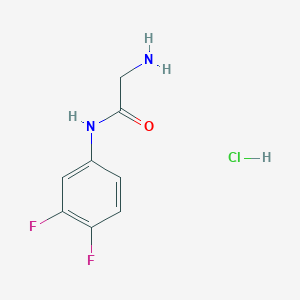
![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)
